![molecular formula C27H44FeN6-2 B13763774 acetonitrile;N,N-bis[(6-methylpiperidin-1-id-2-yl)methyl]-1-piperidin-1-id-2-yl-1-(2H-pyridin-1-id-6-yl)methanamine;iron(2+)](/img/structure/B13763774.png)
acetonitrile;N,N-bis[(6-methylpiperidin-1-id-2-yl)methyl]-1-piperidin-1-id-2-yl-1-(2H-pyridin-1-id-6-yl)methanamine;iron(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetonitrile;N,N-bis[(6-methylpiperidin-1-id-2-yl)methyl]-1-piperidin-1-id-2-yl-1-(2H-pyridin-1-id-6-yl)methanamine;iron(2+) is a complex compound that combines acetonitrile with a piperidine-based ligand and iron(2+)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile;N,N-bis[(6-methylpiperidin-1-id-2-yl)methyl]-1-piperidin-1-id-2-yl-1-(2H-pyridin-1-id-6-yl)methanamine;iron(2+) typically involves the coordination of iron(2+) with the ligand in the presence of acetonitrile. The reaction conditions often include:
Solvent: Acetonitrile
Temperature: Room temperature to slightly elevated temperatures
Catalysts: None required as the iron(2+) acts as the central metal ion
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The iron(2+) can be oxidized to iron(3+), altering the compound’s properties.
Substitution: Ligands can be substituted with other coordinating molecules, changing the coordination environment around the iron center.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen
Substituting Agents: Other ligands such as phosphines, amines
Major Products
Oxidation: Iron(3+)-based complexes
Substitution: New coordination complexes with different ligands
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, particularly in oxidation reactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting iron-related pathways.
Industry: Used in the development of new materials and catalysts for industrial processes.
Mecanismo De Acción
The mechanism of action of this compound involves the coordination of the iron(2+) center with the ligand, which stabilizes the metal ion and allows it to participate in various catalytic processes. The molecular targets and pathways involved include:
Iron Coordination: The iron(2+) center coordinates with the nitrogen atoms of the ligand, forming a stable complex.
Catalytic Activity: The iron center can facilitate redox reactions, acting as a catalyst in oxidation processes.
Comparación Con Compuestos Similares
Similar Compounds
Iron(2+) Complexes: Other iron(2+) complexes with different ligands, such as phosphines or amines.
Piperidine-Based Ligands: Compounds with similar piperidine-based ligands but different metal centers.
Uniqueness
This compound is unique due to the specific combination of acetonitrile, the piperidine-based ligand, and iron(2+)
Propiedades
Fórmula molecular |
C27H44FeN6-2 |
|---|---|
Peso molecular |
508.5 g/mol |
Nombre IUPAC |
acetonitrile;N,N-bis[(6-methylpiperidin-1-id-2-yl)methyl]-1-piperidin-1-id-2-yl-1-(2H-pyridin-1-id-6-yl)methanamine;iron(2+) |
InChI |
InChI=1S/C25H41N5.C2H3N.Fe/c1-19-9-7-11-21(28-19)17-30(18-22-12-8-10-20(2)29-22)25(23-13-3-5-15-26-23)24-14-4-6-16-27-24;1-2-3;/h3,5,13,19-22,24-25H,4,6-12,14-18H2,1-2H3;1H3;/q-4;;+2 |
Clave InChI |
XCXGHLWZROAMRC-UHFFFAOYSA-N |
SMILES canónico |
CC#N.CC1CCCC([N-]1)CN(CC2CCCC([N-]2)C)C(C3CCCC[N-]3)C4=CC=CC[N-]4.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


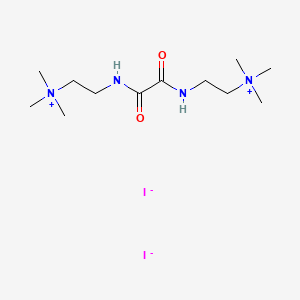
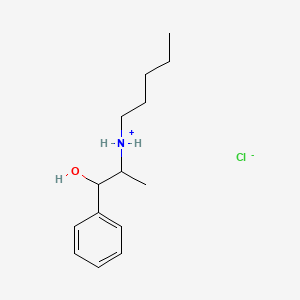

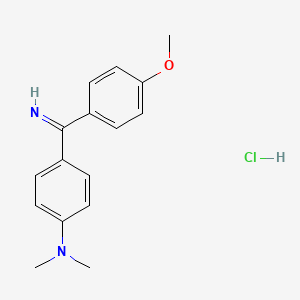
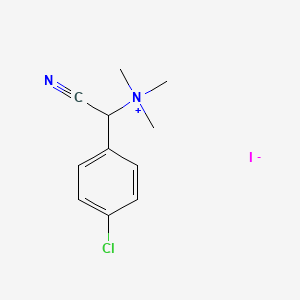


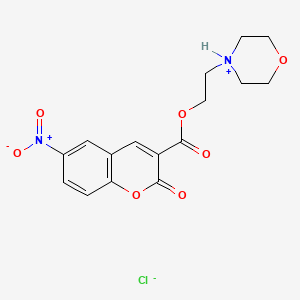
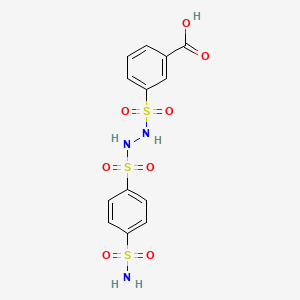

![1,6-Anthracenedisulfonic acid, 8-[[4-(acetylamino)phenyl]amino]-5-amino-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B13763756.png)



